Cas no 81363-76-0 (Propane-2-sulfonamide)

Propane-2-sulfonamide structure
Propane-2-sulfonamide structure
Produktname:Propane-2-sulfonamide
CAS-Nr.:81363-76-0
MF:C3H9NO2S
MW:123.17405962944
MDL:MFCD03550610
CID:60326
PubChem ID:3549191

Propane-2-sulfonamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Propane-2-sulfonamide
    • 2-Propanesulfonamide
    • Isopropyl Sulphonamide
    • ISOPROPYLSULFONAMIDE
    • 2-sulfamylpropane
    • 1-methylethylsulfonamide
    • Isopropylsulphonamide
    • zlchem 43
    • isopropyl sulfonamide
    • PubChem16612
    • KSC447M9F
    • propane-2-sulfonic acid amide
    • dimethylmethanesulfonic acid amide
    • ZLB0030
    • SJMCLWCCNYAWRQ-UHFFFAOYSA-N
    • EBD47616
    • BCP25691
    • NE12518
    • AKOS005137911
    • J-521568
    • CS-W005008
    • SY040953
    • SB75616
    • DTXSID80393543
    • MFCD03550610
    • A840110
    • 81363-76-0
    • EN300-57289
    • Z599618876
    • FT-0651799
    • SCHEMBL43258
    • BS-12733
    • Isopropanesulfonamide
    • Propan-2-sulfonamide
    • Propan-2-sulfonic acid amide
    • DB-075761
    • MDL: MFCD03550610
    • Inchi: 1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6)
    • InChI-Schlüssel: SJMCLWCCNYAWRQ-UHFFFAOYSA-N
    • Lächelt: O=S(C(C)C)(N)=O

Berechnete Eigenschaften

  • Genaue Masse: 123.0354g/mol
  • Oberflächenladung: 0
  • XLogP3: -0.3
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 1
  • Monoisotopenmasse: 123.0354g/mol
  • Monoisotopenmasse: 123.0354g/mol
  • Topologische Polaroberfläche: 68.5Ų
  • Schwere Atomanzahl: 7
  • Komplexität: 130
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Dichte: 1.194
  • Siedepunkt: 216.5°C at 760 mmHg
  • Flammpunkt: 84.7°C
  • Brechungsindex: 1.461
  • PSA: 68.54000
  • LogP: 1.46440

Propane-2-sulfonamide Sicherheitsinformationen

Propane-2-sulfonamide Zolldaten

  • HS-CODE:2935009090
  • Zolldaten:

    China Zollkodex:

    2935009090

    Übersicht:

    2935009090 Andere Sulfonate(Acyl)amin. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:35.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2935009090 andere Sulfonamide MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:35.0%

Propane-2-sulfonamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB254359-25 g
Isopropylsulphonamide; .
81363-76-0
25g
€557.20 2023-04-27
abcr
AB254359-1 g
Isopropylsulphonamide; .
81363-76-0
1g
€96.80 2023-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P42420-1g
Propane-2-sulfonamide
81363-76-0
1g
¥136.0 2021-09-04
Enamine
EN300-57289-0.5g
propane-2-sulfonamide
81363-76-0 95.0%
0.5g
$19.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062491-10g
Propane-2-sulfonamide
81363-76-0 98%
10g
¥631.00 2024-07-28
TRC
P760803-10mg
Propane-2-sulfonamide
81363-76-0
10mg
$ 50.00 2022-06-03
eNovation Chemicals LLC
D954208-25g
Isopropyl Sulphonamide
81363-76-0 98%
25g
$195 2024-06-07
Apollo Scientific
OR17829-5g
Isopropylsulphonamide
81363-76-0 97+%
5g
£44.00 2025-02-19
Fluorochem
230484-25g
Propane-2-sulfonamide
81363-76-0 95%
25g
£304.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062491-25g
Propane-2-sulfonamide
81363-76-0 98%
25g
¥1260.00 2024-07-28

Propane-2-sulfonamide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Referenz
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -50 °C; -50 °C; 5 min, -50 °C
1.2 -50 °C; 20 min, -50 °C
1.3 Reagents: Acetic acid Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Referenz
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -50 °C; -50 °C; 5 min, -50 °C
2.2 -50 °C; 20 min, -50 °C
2.3 Reagents: Acetic acid Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Referenz
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Referenz
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Referenz
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Referenz
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 min, rt
Referenz
Mild and general method for the synthesis of sulfonamides
Ruano, Jose Luis Garcia; et al, Synthesis, 2008, (2), 311-319

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: 2567792-04-3 Solvents: Tetrahydrofuran ;  rt → -78 °C; 18 h, -78 °C → rt
Referenz
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO
Davies, Thomas Q. ; et al, Organic Letters, 2020, 22(24), 9495-9499

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 min, rt
Referenz
Mild and general method for the synthesis of sulfonamides
Ruano, Jose Luis Garcia; et al, Synthesis, 2008, (2), 311-319

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Referenz
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Propane-2-sulfonamide Raw materials

Propane-2-sulfonamide Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:81363-76-0)Propane-2-sulfonamide
A840110
Reinheit:99%
Menge:25g
Preis ($):172.0